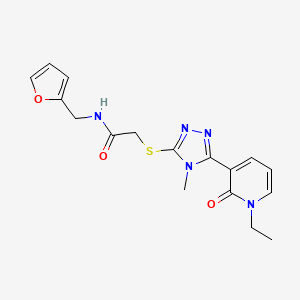![molecular formula C26H28N4O6 B2798458 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-99-4](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H28N4O6 and its molecular weight is 492.532. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
In the realm of synthetic organic chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide and its derivatives have been a subject of interest. A study described the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), forming complexes that demonstrated significant antioxidant activity. The structural properties of these complexes were elucidated using various spectroscopic techniques, revealing unique coordination environments and supramolecular architectures (Chkirate et al., 2019).
Biological Interactions and Activities
DNA Interaction and Cytotoxicity Evaluation:
- A study synthesized (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and characterized its interaction with DNA. The compound displayed significant intercalation with DNA, increasing DNA melting temperature and viscosity. Despite this strong interaction, the compound did not show re-sensitization or synergistic activity with Doxorubicin against resistant cancer cell lines (Matiadis et al., 2020).
Synthesis and Cytotoxic Activity:
- Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds, after being derived from a reaction involving a pyrazolo[1,5-a]pyrazin derivative, were tested for cytotoxic properties against various cancer cell lines, revealing potent activity in certain compounds (Deady et al., 2003).
Analgesic and Anti-Inflammatory Activities:
- Cyclocondensation of certain precursors led to the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides. The synthesized compounds displayed significant analgesic and anti-inflammatory effects, with some exceeding the activity levels of known analgesics and anti-inflammatory drugs (Yusov et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxyphenyl-2-buten-1-one. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine. The hydrazine is then reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide. Finally, this intermediate is reacted with pyrazolone to form the target compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroacetyl chloride", "pyrazolone" ], "Reaction": [ "Step 1: 3,4-dimethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3,4-dimethoxyphenyl-2-buten-1-one.", "Step 2: 3,4-dimethoxyphenyl-2-buten-1-one is reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine.", "Step 3: 2-(3,4-dimethoxyphenyl)hydrazine is reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide.", "Step 4: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide is reacted with pyrazolone to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |
CAS RN |
941938-99-4 |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide |
Molecular Formula |
C26H28N4O6 |
Molecular Weight |
492.532 |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C26H28N4O6/c1-33-21-7-5-17(13-23(21)35-3)9-10-27-25(31)16-29-11-12-30-20(26(29)32)15-19(28-30)18-6-8-22(34-2)24(14-18)36-4/h5-8,11-15H,9-10,16H2,1-4H3,(H,27,31) |
InChI Key |
DHCHGRPFKJSHBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,4-dimethoxybenzyl)-2-[(5-fluoropyridin-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2798375.png)


![Methyl 6-isopropyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2798378.png)
![2-(1H-indol-1-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2798379.png)
![(Z)-3-[3-chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2798381.png)
![2-Amino-6-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B2798383.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2798384.png)


![(E)-3-[3-bromo-4-[2-(dimethylamino)-2-oxoethoxy]-5-ethoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2798389.png)


